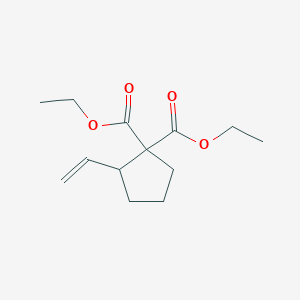
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester is an organic compound with the molecular formula C13H20O4. It is a diethyl ester derivative of cyclopentanedicarboxylic acid, featuring an ethenyl group attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The ethenyl group can be introduced through a subsequent reaction involving the appropriate vinylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Halogens (e.g., Br2) or hydrohalogenation reagents (e.g., HBr).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or hydrohalogenated products.
Scientific Research Applications
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester: Similar structure but with a formyl group instead of an ethenyl group.
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Similar cyclopentane ring but with different ester groups and substitution patterns.
Uniqueness
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentane ring and the ester groups also contributes to its unique chemical properties.
Properties
CAS No. |
203302-40-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
diethyl 2-ethenylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-10-8-7-9-13(10,11(14)16-5-2)12(15)17-6-3/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
SQUUODQSDVXVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1C=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


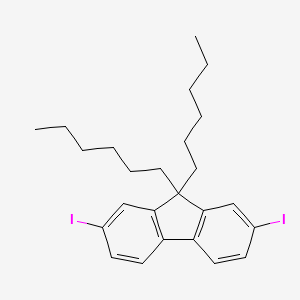
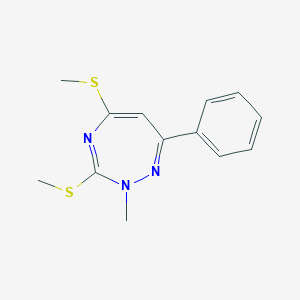
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
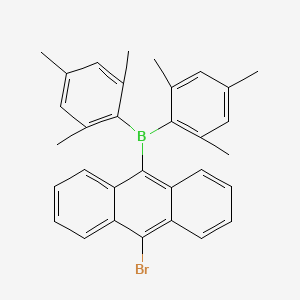
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)



![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
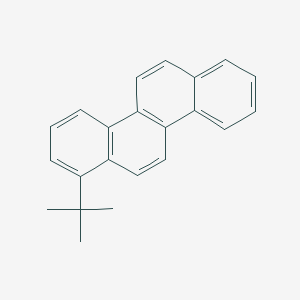
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
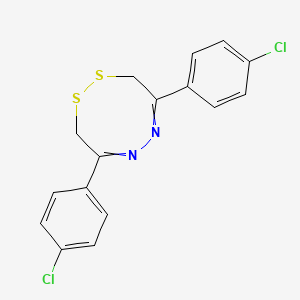

![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
